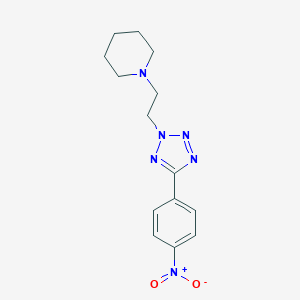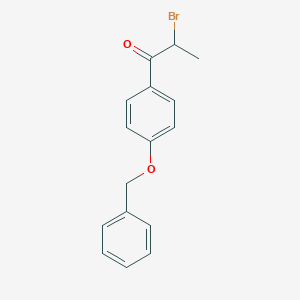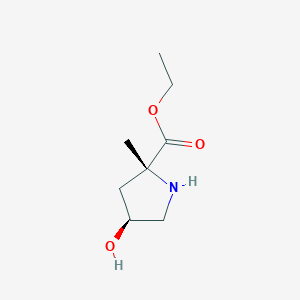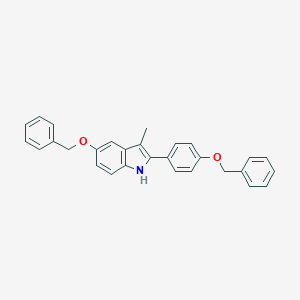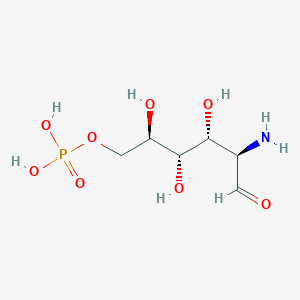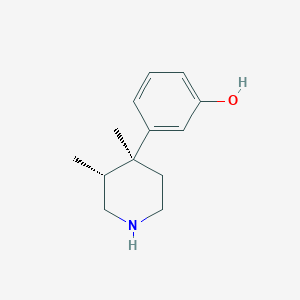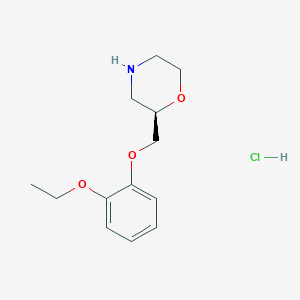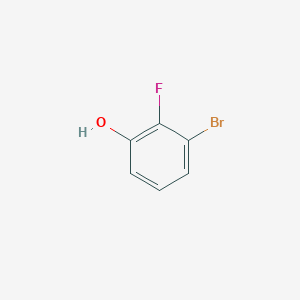
3-Bromo-2-fluorophenol
Overview
Description
3-Bromo-2-fluorophenol: is an organic compound with the molecular formula C₆H₄BrFO . It is a halogenated phenol, characterized by the presence of both bromine and fluorine atoms attached to a benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
3-Bromo-2-fluorophenol is a chemical compound that primarily targets the respiratory system
Mode of Action
It is known to be harmful by inhalation, in contact with skin, and if swallowed . This suggests that it may interact with its targets in a manner that disrupts normal cellular function, leading to harmful effects.
Biochemical Pathways
Given its primary target is the respiratory system , it may influence pathways related to respiratory function and cellular respiration
Pharmacokinetics
Its physical and chemical properties such as density, boiling point, and molecular weight can influence its pharmacokinetic profile. For instance, its boiling point of 207.4±20.0 °C at 760 mmHg may affect its absorption and distribution in the body.
Result of Action
It is known to be harmful by inhalation, in contact with skin, and if swallowed . This suggests that it may cause cellular damage or disruption, leading to harmful effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place and stored in closed vessels . It is also recommended to use only in a chemical fume hood , indicating that its action and stability may be affected by exposure to air and light.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific chemical structure of the compound .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ortho-Bromination: The synthesis of 3-Bromo-2-fluorophenol can be achieved through the selective ortho-bromination of phenolic compounds using N-bromosuccinimide (NBS) in the presence of a catalytic amount of para-toluenesulfonic acid (TsOH) in ACS-grade methanol.
Halogenation: Another method involves the halogenation of 2-fluorophenol with bromine in the presence of a suitable catalyst.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-fluorophenol can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases are commonly used in substitution reactions involving this compound.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted phenols and ethers.
Oxidation Products: Oxidation reactions can yield quinones and other oxidized derivatives.
Scientific Research Applications
Comparison with Similar Compounds
2-Bromo-3-fluorophenol: This compound has a similar structure but with the positions of the bromine and fluorine atoms reversed.
3-Bromo-4-fluorophenol: Another similar compound with the fluorine atom in the para position relative to the hydroxyl group.
Uniqueness:
Properties
IUPAC Name |
3-bromo-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZFCUMYQXLFOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156682-53-0 | |
| Record name | 3-Bromo-2-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
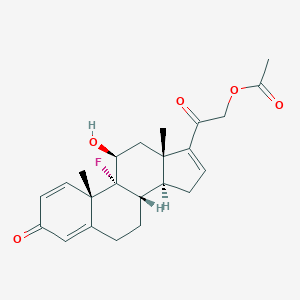
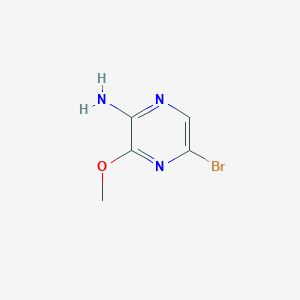
![N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide](/img/structure/B134145.png)
